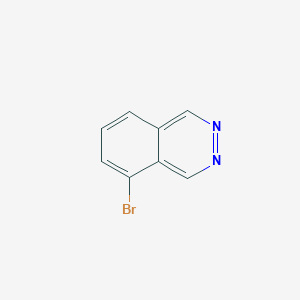

5-Bromophthalazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLAJKBPRUGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545827 | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103119-78-4 | |

| Record name | 5-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103119-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromophthalazine and Derivatives

Regioselective Bromination Techniques for Phthalazine (B143731) Scaffolds

The introduction of a bromine atom onto the phthalazine scaffold in a regioselective manner is a key step in the synthesis of 5-bromophthalazine. Achieving selectivity is crucial due to the presence of multiple potentially reactive positions on the bicyclic system.

Direct Bromination Approaches

Direct bromination of phthalazine can lead to a mixture of products due to the inherent reactivity of the aromatic rings. Regioselective direct bromination often requires careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature, as well as the potential use of catalysts or directing groups. While general methods for electrophilic aromatic bromination exist using agents like N-bromosuccinimide (NBS) or bromine under various conditions, achieving high regioselectivity specifically at the 5-position of phthalazine through direct methods can be challenging and may require specific optimized protocols not broadly detailed in the provided search results for this specific substitution pattern on the core phthalazine structure. However, direct bromination has been reported for related phthalazine derivatives, such as the direct bromination of the phthalazinone core using KBr₃. researchgate.netresearchgate.netcolab.ws

Indirect Synthetic Routes via Precursors

Indirect synthetic routes offer a more controlled approach to introduce the bromine atom at a specific position on the phthalazine scaffold, often by starting with a precursor molecule that already contains the bromine atom or a functional group that can be easily transformed into a bromine.

One notable indirect method for synthesizing this compound involves the condensation of 3-bromobenzene-1,2-dicarbaldehyde with hydrazine (B178648). nih.govnih.gov This reaction directly incorporates the bromine atom from the starting material into the desired position of the newly formed phthalazine ring. The reaction is typically carried out in a solvent like ethanol (B145695) with constant stirring, often under an inert atmosphere and at controlled temperatures. nih.gov The resulting this compound can be obtained as a solid, which may be purified by methods such as recrystallization. nih.gov

Another indirect strategy involves the synthesis of brominated phthalazin-1(2H)-ones from 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones and hydrazine, followed by regioselective bromination of the phthalazin-1(2H)-one core. researchgate.net Subsequent transformations can then lead to the desired bromophthalazine derivatives. For instance, regioselective bromination of phthalazin-1(2H)-ones with benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) has been reported. researchgate.net

Strategies for the Preparation of Substituted this compound Analogues

The this compound core serves as a versatile intermediate for the synthesis of a wide range of substituted phthalazine analogues. The presence of the reactive bromine atom allows for its participation in various coupling reactions, enabling the introduction of diverse functional groups and molecular fragments onto the phthalazine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely applied in the functionalization of aryl and heteroaryl halides, including brominated heterocycles like this compound. These reactions typically involve a palladium catalyst, a coupling partner (such as an organoboron or organotin compound), and often a base and ligands. news-medical.netlibretexts.orglibretexts.orgsigmaaldrich.com

| Reaction Type | Coupling Partner | Typical Conditions |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst, base, solvent, often heat. news-medical.netlibretexts.orglibretexts.org |

| Stille Coupling | Organotin compound | Palladium catalyst, solvent, often with additives. fiveable.meharvard.edupsu.edu |

| Heck Reaction | Alkene | Palladium catalyst, base, solvent. libretexts.orgsigmaaldrich.com |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, copper co-catalyst, base, solvent. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, ligand, base, solvent. sigmaaldrich.com |

| Negishi Coupling | Organozinc compound | Palladium catalyst, solvent (can be aqueous with surfactant). sigmaaldrich.com |

| Hiyama Coupling | Organosilicon compound | Palladium catalyst, base, solvent. libretexts.orgorganic-chemistry.org |

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order I >> Br > OTf >> Cl > F. libretexts.org This indicates that aryl bromides, such as this compound, are suitable substrates for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or pseudohalide in the presence of a palladium catalyst and a base. news-medical.netlibretexts.orglibretexts.org This reaction is particularly attractive due to the stability and low toxicity of organoboron compounds and the often mild reaction conditions. news-medical.net

This compound can participate in Suzuki-Miyaura coupling reactions to introduce various aryl, alkenyl, or alkyl groups at the 5-position, leading to the formation of diverse substituted phthalazine analogues. The reaction mechanism involves oxidative addition of the aryl halide (this compound) to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the coupled product and regenerate the catalyst. news-medical.netlibretexts.orgkochi-tech.ac.jp The base plays a crucial role in activating the organoboron compound and facilitating the transmetalation step. news-medical.net

Applications of Suzuki-Miyaura coupling with brominated aromatic systems, including heteroaromatic ones, are well-documented for the synthesis of biaryl and vinylaryl compounds. libretexts.orgkochi-tech.ac.jpresearchgate.net While specific examples using this compound were not extensively detailed in the provided results, the general principles and broad applicability of the Suzuki-Miyaura reaction to aryl bromides suggest its utility in functionalizing the 5-position of the phthalazine core.

The Stille coupling reaction is another significant palladium-catalyzed cross-coupling method that forms carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or pseudohalide. fiveable.mepsu.edu Like the Suzuki coupling, it is a powerful tool for constructing complex molecules and offers high functional group tolerance. fiveable.mepsu.edu

This compound can also serve as an electrophile in Stille coupling reactions, reacting with various organostannanes to introduce a wide range of substituents at the 5-position. The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. fiveable.mepsu.edu

Sonogashira Coupling Adaptations

The Sonogashira coupling is a widely utilized palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is valuable for introducing alkyne functionalities onto aromatic systems, including potentially brominated phthalazines. While the original Sonogashira reaction requires anhydrous and anaerobic conditions, newer procedures have been developed that are less sensitive to these factors. organic-chemistry.org

Adaptations of the Sonogashira coupling relevant to the synthesis of substituted phthalazines, potentially including those derived from this compound, involve variations in catalysts and conditions. For instance, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling products, which can occur in the presence of copper. wikipedia.orgvander-lingen.nl These copper-free methods often utilize specific palladium catalysts and bases. wikipedia.orgvander-lingen.nl

Research has explored the use of different palladium sources and ligands to improve efficiency and broaden the scope of the Sonogashira reaction. libretexts.org Palladium complexes with phosphine (B1218219) ligands, such as [Pd(PPh₃)₄] and [Pd(PPh₃)₂Cl₂], are common catalysts. wikipedia.orgfishersci.ca Additionally, palladium-nitrogen complexes have shown effectiveness, particularly in copper-free variations. libretexts.org The use of bulky and electron-rich ligands can lead to more efficient couplings. libretexts.org

The Sonogashira reaction can be applied to aryl halides, including aryl bromides, to synthesize substituted alkynes. organic-chemistry.orgorganic-chemistry.org This suggests its potential application in coupling terminal alkynes with this compound to form 5-alkynylphthalazine derivatives. Studies have demonstrated the coupling of various aromatic and heteroaromatic halides with terminal alkynes using palladium catalysis. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Sonogashira coupling, other transition metal-catalyzed cross-coupling reactions are crucial for the functionalization of aryl and heteroaryl halides, including brominated species like this compound. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applied in synthetic organic chemistry. eie.grmdpi.com

Key transition metal-catalyzed coupling reactions include Suzuki-Miyaura, Mizoroki-Heck, Negishi, Stille, Kumada-Tamao-Corriu, Tsuji-Trost, and Buchwald-Hartwig reactions. eie.grprinceton.edu These methodologies typically involve a transition metal catalyst, a coupling partner (such as an organoboron, organozinc, organotin, or organomagnesium compound), and a base. princeton.edu

Palladium catalysts are frequently employed in many of these coupling reactions. eie.grmdpi.com Research focuses on developing more efficient catalytic systems, including those based on different ligands and metal complexes, to improve yields, broaden substrate scope, and enable milder reaction conditions. eie.grmdpi.com For example, studies have investigated palladium complexes with thiosemicarbazone ligands for their catalytic activity in Heck and other coupling reactions. eie.gr

The application of these coupling reactions to this compound would allow for the introduction of a variety of substituents at the C5 position. For instance, Suzuki coupling could be used to couple aryl or alkyl boronic acids, while Heck reaction could introduce alkene functionalities. The choice of coupling reaction depends on the desired functional group to be introduced and the availability of suitable coupling partners.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orglibretexts.org While aromatic rings are typically electron-rich, they can undergo nucleophilic substitution when activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The SNAr mechanism usually involves an addition-elimination pathway, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.publibretexts.org

For SNAr reactions to occur readily on aryl halides, electron-withdrawing substituents are generally required, typically positioned ortho or para to the leaving group, to stabilize the intermediate carbanion. wikipedia.orgpressbooks.publibretexts.org Heteroaromatic compounds, such as phthalazine, can be more reactive towards nucleophilic substitution compared to simple arenes. wikipedia.org

While direct SNAr on this compound might be influenced by the electronic effects of the phthalazine core, this reaction type offers a potential route to introduce various heteroatom-based substituents at the C5 position.

Cycloaddition Reactions in Phthalazine Synthesis

Cycloaddition reactions involve the formation of cyclic molecules through the concerted or stepwise joining of two or more unsaturated molecules. These reactions are powerful tools in organic synthesis for constructing cyclic and heterocyclic systems. libretexts.org In the context of phthalazine synthesis, cycloaddition reactions can be employed to build the phthalazine ring system or to functionalize pre-existing phthalazine derivatives.

One type of cycloaddition reaction relevant to nitrogen-containing heterocycles is the Huisgen [3+2] dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. mdpi.com Phthalazinium ylides can act as 1,3-dipoles in such reactions. mdpi.com Huisgen [3+2] dipolar cycloadditions of phthalazinium ylides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, have been shown to yield pyrrolophthalazine cycloadducts. mdpi.comnih.gov These reactions can be influenced by the reaction conditions, including conventional heating, microwave irradiation, or ultrasound irradiation, with the latter two often leading to improved selectivity and efficiency. mdpi.comnih.gov

Another example of cycloaddition in phthalazine chemistry involves phosphine-catalyzed [3+2] cycloaddition reactions between phthalazinium dicyanomethanides and allenoates, leading to the synthesis of tetrahydropyrrolo[2,1-a]phthalazine derivatives in high yields under mild conditions. rsc.org

While these examples focus on building fused ring systems involving the phthalazine core or utilizing phthalazinium ylides, cycloaddition strategies could potentially be explored for the synthesis of substituted phthalazines, although direct cycloaddition reactions specifically involving this compound as a reactant in the cycloaddition itself are less commonly reported compared to its use in coupling or substitution reactions. However, cycloaddition could be a route to synthesize precursors that are then transformed into this compound or its derivatives.

Green Chemistry Principles in this compound Synthesis

The application of Green Chemistry principles in the synthesis of chemical compounds, including this compound, is crucial for developing more sustainable and environmentally friendly processes. sigmaaldrich.comqub.ac.uk These principles aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comqub.ac.uk

Several key Green Chemistry principles are relevant to chemical synthesis:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.comqub.ac.ukacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, minimizing waste at the molecular level. sigmaaldrich.comqub.ac.ukacs.orgmygreenlab.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.comqub.ac.uk

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents and separation agents, should be minimized or avoided, and innocuous alternatives should be used when necessary. sigmaaldrich.comqub.ac.ukacs.orgbdu.ac.in Using green solvents like water or supercritical CO₂ is preferred over volatile organic solvents. bdu.ac.in

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. qub.ac.uk

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they can increase selectivity, minimize waste, and reduce reaction times and energy demands. qub.ac.ukacs.orgbdu.ac.in

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized to reduce reagent use and waste generation. sigmaaldrich.comqub.ac.ukacs.org

Applying these principles to the synthesis of this compound would involve considering alternative synthetic routes that generate less waste, utilizing catalysts instead of stoichiometric reagents, employing safer solvents, and optimizing reaction conditions to reduce energy consumption. For example, the development of transition metal-catalyzed coupling reactions that can be carried out in water or with lower catalyst loadings aligns with Green Chemistry principles. mygreenlab.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is fundamental to improving the yield and efficiency of chemical synthesis, including the synthesis of this compound and its derivatives. whiterose.ac.ukrsc.org This involves systematically investigating the impact of various parameters on the reaction outcome.

Key factors that are typically optimized include:

Catalyst and Catalyst Loading: The choice of catalyst and the amount used significantly influence reaction rate and selectivity. researchgate.net

Solvent: The solvent can affect solubility, reactivity, and selectivity. fishersci.firesearchgate.net

Temperature: Reaction temperature impacts reaction rate and can influence selectivity and product distribution. researchgate.net

Reaction Time: The duration of the reaction is crucial for achieving maximum conversion and yield. researchgate.net

Base: The choice and amount of base are critical in many reactions, particularly coupling and substitution reactions. fishersci.fi

Concentration of Reactants: The concentrations of the starting materials can affect reaction rate and pathway.

Optimization studies often involve a systematic approach, such as varying one factor at a time or using design of experiments (DoE) methodologies to explore the interplay between multiple variables. whiterose.ac.ukmdpi.com Techniques like statistical modeling and heuristic algorithms can also be employed to predict optimal conditions and improve yields. whiterose.ac.ukrsc.org

Research findings often detail the specific conditions that lead to the highest yields for a particular transformation. For instance, studies on various coupling reactions report optimized catalyst loadings, solvents, temperatures, and reaction times. eie.grresearchgate.netresearchgate.net The optimization process aims to maximize the desired product yield while minimizing side reactions and the formation of impurities.

While specific detailed optimization data for the synthesis of this compound using all the mentioned methodologies were not extensively found in the provided snippets, the general principles and factors discussed are universally applicable to the optimization of its synthesis and the synthesis of its derivatives. Achieving high yields and efficient processes for this compound synthesis relies on a thorough optimization of these reaction parameters based on experimental data and potentially computational methods.

Chemical Reactivity and Mechanistic Investigations of 5 Bromophthalazine

Reaction Pathways of the Bromine Atom in 5-Bromophthalazine

The bromine atom attached to the C5 position is the most reactive site on the this compound molecule and the primary locus of its synthetic transformations. The C-Br bond can undergo heterolytic cleavage, typically facilitated by a catalyst, or homolytic cleavage under radical conditions.

The phthalazine (B143731) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the aromatic system a poor nucleophile, and thus, classical electrophilic aromatic substitution reactions (EAS) are generally not favored. Instead, the reactivity of the C-Br bond is dominated by nucleophilic substitution pathways, most notably through palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com In these transformations, this compound acts as an electrophilic partner, reacting with various nucleophiles to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

These reactions proceed via a nucleophilic attack on the carbon atom bearing the bromine, facilitated by a palladium catalyst. The most significant of these are the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which have become indispensable tools for the functionalization of aryl halides. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction forms a new C-C bond by coupling this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl and substituted aryl compounds. nih.gov

Heck Reaction: The Heck reaction creates a C-C bond by coupling this compound with an alkene. wikipedia.org This palladium-catalyzed process is a powerful method for the vinylation of aryl halides. organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling this compound with a primary or secondary amine. wikipedia.orgacsgcipr.org It is a highly versatile method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. jk-sci.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Typical Base |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic Acid/Ester | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Heck Reaction | Alkene | C-C (vinyl) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | C-N | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

In addition to ionic pathways, the carbon-bromine bond in this compound can undergo homolytic cleavage to participate in radical reactions. youtube.com These reactions are typically initiated by heat, light (photolysis), or a radical initiator, leading to the formation of a bromine radical and a 5-phthalazinyl radical. youtube.com

The general mechanism for radical reactions proceeds in three main stages:

Initiation: Formation of initial radicals, for example, by the homolytic cleavage of a radical initiator or the C-Br bond itself under UV irradiation. youtube.com

Propagation: A two-step chain reaction process where the 5-phthalazinyl radical reacts with a neutral molecule to form a new product and another radical, which continues the chain. youtube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. youtube.comlibretexts.org

While the C-Br bond is susceptible to such reactions, specific, well-documented examples of this compound undergoing radical transformations are not prevalent in the surveyed literature. However, based on the principles of radical chemistry, it is plausible that this compound could participate in reactions like radical-mediated reductions or additions under appropriate conditions. The stability of the resulting 5-phthalazinyl radical would be a key factor in determining the feasibility of these pathways.

Reactivity of the Phthalazine Core in this compound

The reactivity of the heterocyclic core is significantly modulated by the electronic properties of both the constituent nitrogen atoms and the bromine substituent.

The bromine atom at the 5-position exerts a dual electronic influence on the phthalazine ring system. It has a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity and a weaker, electron-donating resonance effect (+M or +R effect) via its lone pairs of electrons.

In the electron-deficient phthalazine system, the inductive effect of bromine is dominant. This effect further reduces the electron density of the entire ring system, a phenomenon that has several consequences:

Deactivation towards Electrophilic Attack: The already electron-poor phthalazine ring is made even less nucleophilic by the bromine's inductive withdrawal. Consequently, electrophilic aromatic substitution on the ring is highly disfavored.

Activation towards Nucleophilic Attack: The reduction in electron density enhances the electrophilicity of the ring carbons, making the system more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitrogen atoms, should a suitable leaving group be present. masterorganicchemistry.com

Therefore, the primary role of the bromine atom is to serve as an excellent leaving group in transition-metal-catalyzed nucleophilic substitutions, rather than to direct incoming electrophiles to other positions on the ring.

The phthalazine scaffold contains two nitrogen atoms in a 1,2-relationship, which possess lone pairs of electrons available for coordination to metal ions. The parent phthalazine molecule is known to act as a bidentate N,N-donor ligand, forming stable chelate rings with various transition metals.

It is expected that this compound would behave similarly, coordinating to metal centers through its two nitrogen atoms. The formation of such metal complexes can be investigated using techniques like IR and NMR spectroscopy and X-ray crystallography. mdpi.com The electronic properties of the bromine substituent would likely exert a minor influence on the basicity of the nitrogen atoms and, consequently, on the stability and spectroscopic properties of the resulting metal complexes. While studies on ligands containing bromo-substituents are common, specific research detailing the synthesis and characterization of metal complexes with this compound as the primary ligand is not widely reported in the surveyed scientific literature. mdpi.comresearchgate.net

Mechanistic Studies of Key Transformations

The most important and well-studied transformations of this compound are palladium-catalyzed cross-coupling reactions. Mechanistic investigations have established a general catalytic cycle that applies to reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations. uzh.chmit.eduillinois.edu This cycle involves the palladium center cycling between its 0 and +2 oxidation states.

The generally accepted mechanism consists of three primary steps:

Transmetalation / Ligand Exchange: In this step, the nature of the reaction diverges depending on the specific coupling reaction.

For the Suzuki reaction , a transmetalation event occurs where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide and forming a new Pd(II) complex (Ar-Pd(II)-R). This step requires activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org

For the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium amido complex (Ar-Pd(II)-NR₂). libretexts.org

For the Heck reaction , the alkene coordinates to the palladium complex, followed by migratory insertion of the aryl group into the double bond. wikipedia.org

Reductive Elimination: This is the final, product-forming step. The two organic groups (e.g., the phthalazinyl group and the newly introduced group) on the Pd(II) center are eliminated from the metal to form the final coupled product (Ar-R, Ar-NR₂, etc.). This process regenerates the catalytically active Pd(0) species, which can then enter another cycle. jk-sci.commit.edu

The efficiency and substrate scope of these transformations are highly dependent on the nature of the phosphine ligands coordinated to the palladium center, the base used, and the reaction conditions. For electron-deficient heteroaryl bromides like this compound, specialized ligands and conditions are often necessary to achieve high yields. uzh.chuzh.ch

Kinetic Profiling of Reactions Involving this compound

Kinetic profiling is a fundamental approach to quantitatively describe the rate at which a chemical reaction proceeds. For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, kinetic studies would provide invaluable insights into the reaction mechanism.

Detailed Research Findings:

For instance, in a hypothetical nucleophilic aromatic substitution reaction, the rate law might be expressed as:

Rate = k [this compound]x [Nucleophile]y

where k is the rate constant, and x and y are the reaction orders. The determination of these orders helps to elucidate the number of molecules participating in the rate-determining step of the reaction.

Furthermore, by conducting experiments at different temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation. This parameter provides a measure of the energy barrier that must be overcome for the reaction to occur.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

The following table is illustrative and represents the type of data that would be generated from kinetic experiments. Specific data for this compound is not currently available.

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and zero order with respect to the nucleophile, suggesting that the nucleophile is not involved in the rate-determining step.

Investigation of Intermediates and Transition States

The elucidation of a reaction mechanism involves identifying any transient species, such as intermediates and transition states, that are formed during the conversion of reactants to products.

Detailed Research Findings:

Intermediates are transient, higher-energy species that exist for a finite lifetime in a local energy minimum along the reaction coordinate. In the context of reactions with this compound, for example in a nucleophilic aromatic substitution, a Meisenheimer complex could be a potential intermediate. This intermediate is a resonance-stabilized carbanion formed by the addition of the nucleophile to the aromatic ring. Spectroscopic techniques such as NMR and UV-Vis, particularly at low temperatures, can sometimes be used to detect and characterize such intermediates.

Transition states are the highest energy points on the reaction coordinate between reactants and products (or intermediates). They represent a fleeting arrangement of atoms as bonds are being broken and formed and cannot be isolated. The structure and energy of transition states are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations can provide detailed geometric parameters and the energy barrier for the reaction, which can be correlated with experimental kinetic data. For instance, in a palladium-catalyzed Suzuki coupling reaction of this compound, computational studies could model the oxidative addition, transmetalation, and reductive elimination steps, identifying the structures of the transition states for each elementary step.

Interactive Data Table: Hypothetical Computational Data for a Reaction of this compound

The following table is illustrative and represents the type of data that would be generated from computational investigations. Specific data for this compound is not currently available.

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactants | 0 | C-Br = 1.91 |

| Transition State 1 | +18.5 | C-Br = 2.25, C-Nu = 2.10 |

| Intermediate | +5.2 | C-Nu = 1.48 |

| Transition State 2 | +12.8 | C-Br = 2.80 |

| Products | -15.0 | C-Nu = 1.45 |

This hypothetical data illustrates the energy profile of a two-step reaction, with an initial activation barrier to form an intermediate, followed by a second barrier to form the final products.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. libretexts.orgsavemyexams.com The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide valuable insights into the molecular environment of different nuclei. libretexts.orglibretexts.orgorganicchemistrydata.org

Proton NMR Spectroscopic Analysis

Proton NMR (1H NMR) spectroscopy is particularly useful for identifying the types of hydrogen atoms present in a molecule and their relative positions. The spectrum of 5-Bromophthalazine in DMSO-d6 shows distinct signals corresponding to the different protons on the phthalazine (B143731) ring. googleapis.comgoogle.com

Reported 1H NMR data for this compound in DMSO-d6 (400 MHz) includes signals at approximately δ 9.74-9.76 (m, 1H), 9.73 (d, J = 1.26 Hz, 1H), 8.36 (dd, J = 1.01, 7.58 Hz, 1H), 8.24 (td, J = 0.88, 8.08 Hz, 1H), and 7.98 (dd, J = 8.00, 8.00 Hz, 1H). google.com Another source reports signals at δ 7.98 (t, J=7.8 Hz, 1H), 8.24 (d, J=8.0 Hz, 1H), 8.36 (d, J=7.6 Hz, 1H), and 9.74 (d, J=5.1 Hz, 2H) in DMSO-d6 (400 MHz). googleapis.com These chemical shifts and coupling patterns are characteristic of the aromatic protons on the phthalazine ring system, with variations reflecting their different electronic environments due to the bromine substituent. orgchemboulder.commsu.edu

Here is a summary of reported 1H NMR data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Solvent | Reference |

| 9.74-9.76 | m | - | 1H | DMSO-d6 | google.com |

| 9.73 | d | 1.26 | 1H | DMSO-d6 | google.com |

| 8.36 | dd | 1.01, 7.58 | 1H | DMSO-d6 | google.com |

| 8.24 | td | 0.88, 8.08 | 1H | DMSO-d6 | google.com |

| 7.98 | dd | 8.00, 8.00 | 1H | DMSO-d6 | google.com |

| 7.98 | t | 7.8 | 1H | DMSO-d6 | googleapis.com |

| 8.24 | d | 8.0 | 1H | DMSO-d6 | googleapis.com |

| 8.36 | d | 7.6 | 1H | DMSO-d6 | googleapis.com |

| 9.74 | d | 5.1 | 2H | DMSO-d6 | googleapis.com |

Note: Differences in reported integrations and multiplicities may be due to variations in sample concentration, purity, or spectrometer resolution.

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each chemically distinct carbon atom in the molecule gives rise to a signal in the 13C NMR spectrum. libretexts.orgsavemyexams.comhmdb.cascienceready.com.au The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, such as the presence of electronegative atoms or hybridization state. libretexts.orgmsu.edulibretexts.org

While specific detailed 13C NMR data for this compound was not extensively found in the search results, 13C NMR is a standard technique for characterizing such aromatic heterocycles. researchgate.netsavemyexams.comscienceready.com.au The spectrum would typically show signals in the aromatic region (around 110-160 ppm) corresponding to the sp2 hybridized carbon atoms of the phthalazine ring. msu.edulibretexts.org The carbon directly bonded to the bromine atom would likely exhibit a characteristic downfield shift compared to unsubstituted aromatic carbons. msu.edulibretexts.org

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) or HSQC (Heteronuclear Single Quantum Correlation), are invaluable for establishing connectivity between atoms within a molecule. researchgate.netcreative-biostructure.comnmrdb.org COSY reveals correlations between protons that are coupled to each other through bonds. creative-biostructure.com HMBC and HSQC provide correlations between protons and carbon atoms, allowing for the assignment of proton signals to specific carbon atoms and the identification of longer-range couplings. creative-biostructure.comnmrdb.org

These 2D NMR experiments would be crucial for unambiguously assigning the signals in the 1H and 13C NMR spectra of this compound to specific atoms in the phthalazine ring system and confirming the position of the bromine substituent. researchgate.net For example, COSY would show couplings between adjacent aromatic protons, while HMBC would reveal correlations between protons and carbons two or three bonds away, helping to map out the carbon framework and the positions of substituents. creative-biostructure.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netsisweb.com It also yields fragmentation patterns that can aid in structural identification. libretexts.org

Reported Mass Spectrometry data for this compound includes results from Electron Spray Ionization (ESI) MS. googleapis.comgoogle.com ESI-MS typically produces protonated molecular ions ([M+H]+). google.com

Reported ESI-MS data for this compound shows peaks at m/z 209.00 and 210.90 [M+H]+. google.com Another source reports peaks at m/z 208.9/210.9 [M+H]+. googleapis.com These values correspond to the calculated molecular weight of this compound (209.04) and account for the natural isotopic abundance of bromine, which has two common isotopes, 79Br and 81Br, in roughly a 1:1 ratio, resulting in characteristic isotopic peaks in the mass spectrum. sisweb.com

Here is a summary of reported ESI-MS data for this compound:

| Ion | m/z Value | Description | Reference |

| [M+H]+ | 209.00 | Protonated molecule | google.com |

| [M+H]+ | 210.90 | Protonated molecule | google.com |

| [M+H]+ | 208.9 | Protonated molecule | googleapis.com |

| [M+H]+ | 210.9 | Protonated molecule | googleapis.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition of a compound. researchgate.netresearchgate.net By precisely measuring the mass-to-charge ratio of the molecular ion, HRMS can differentiate between compounds with similar nominal masses but different elemental formulas. sisweb.com

While specific HRMS data for this compound was not detailed in the search results, HRMS is a standard technique for confirming the molecular formula of newly synthesized or isolated compounds like this compound. researchgate.netresearchgate.net The calculated exact mass for C8H579BrN2 is approximately 207.96, and for C8H581BrN2 is approximately 209.96. HRMS analysis would confirm these masses, providing strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions and the analysis of the resulting fragment ions. researchgate.net This technique provides detailed information about the structure of the compound by revealing characteristic fragmentation pathways. libretexts.org

Although specific MS/MS fragmentation data for this compound was not found in the search results, MS/MS would be a valuable tool for further structural confirmation. By fragmenting the protonated molecular ion ([M+H]+), characteristic fragment ions corresponding to the loss of the bromine atom, neutral molecules like N2, or other parts of the phthalazine ring system would be observed. Analysis of these fragmentation patterns would provide additional evidence supporting the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgupi.edu This technique is particularly useful for characterizing compounds with conjugated pi systems and heteroatoms with non-bonding electrons, as these features can undergo electronic excitations (e.g., π to π* and n to π* transitions) within the measurable range. libretexts.orguomustansiriyah.edu.iq The UV-Vis spectrum typically shows absorption bands at specific wavelengths (λmax), and the intensity of absorption is related to the probability of the electronic transition. libretexts.orgupi.edu The phthalazine core of this compound contains a conjugated system of double bonds and nitrogen atoms, which would lead to characteristic absorption bands in its UV-Vis spectrum. These bands provide information about the electronic structure and potential for electronic transitions within the molecule. While specific UV-Vis spectral data for this compound were not detailed in the search results, the general principles of UV-Vis spectroscopy confirm its relevance for studying the electronic properties of this aromatic heterocyclic compound. libretexts.orgupi.edu

X-ray Diffraction Analysis of this compound Crystal Structure

X-ray Diffraction (XRD) is a powerful technique used to determine the crystal structure of solid compounds. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, scientists can determine the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and molecular conformation. ensicaen.fr Single-crystal XRD provides the most detailed structural information. Studies on this compound hemihydrate have provided detailed crystallographic data. The molecular structure of this compound in its hemihydrate form is described as essentially planar, with a slight deviation from the mean plane of the phthalazine ring. iucr.orgnih.gov In the crystal structure, the molecules are linked by O—H···N hydrogen bonds involving the solvent water molecule and short N···Br contacts, forming a two-dimensional network. iucr.orgnih.gov

Here is a table summarizing key crystallographic data for this compound hemihydrate:

| Parameter | Value |

| Chemical Formula | C₈H₅BrN₂·0.5H₂O |

| Molecular Weight | 218.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | F d d 2 |

| Unit Cell a | 13.5000 (18) Å |

| Unit Cell b | 29.964 (5) Å |

| Unit Cell c | 7.5565 (5) Å |

| Unit Cell Volume | 3056.7 (7) ų |

| Z | 16 |

| Temperature | 113 K |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.074 |

| Flack parameter | -0.002 (10) |

This data provides precise details about how the this compound and water molecules are arranged in the solid state, including unit cell dimensions and refinement parameters indicating the quality of the structural model. iucr.orgnih.gov

Other Advanced Spectroscopic Methods (e.g., Raman, Fluorescence)

Besides IR and UV-Vis spectroscopy, other advanced spectroscopic techniques like Raman and Fluorescence spectroscopy can provide complementary information about this compound.

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, often complementing IR spectroscopy. horiba.comedmundoptics.co.uk While IR measures changes in dipole moment during vibration, Raman measures changes in polarizability. horiba.com Raman spectroscopy can be particularly useful for studying symmetric vibrations and can be applied to aqueous solutions, where IR can be challenging due to strong water absorption. horiba.com Resonance Raman spectroscopy, a variant where the excitation wavelength is close to an electronic absorption band, can enhance the signals of specific vibrational modes. edmundoptics.co.uk Although specific Raman data for this compound was not found in the immediate search, Raman spectroscopy could be used to investigate its vibrational modes and provide further insights into its structure and bonding. horiba.comedmundoptics.co.uk

Fluorescence spectroscopy involves exciting a molecule with light and then detecting the light emitted as the molecule relaxes from an excited electronic state to a lower energy state. horiba.comedinst.com This technique is highly sensitive and can provide information about the electronic structure, dynamics, and environment of fluorescent molecules. horiba.comuci.edu Fluorescence occurs when a molecule absorbs a photon, transitions to an excited singlet state, undergoes vibrational relaxation, and then emits a photon to return to the ground singlet state. horiba.com The emitted photon typically has lower energy (longer wavelength) than the absorbed photon. horiba.com While not all molecules are fluorescent, the presence of conjugated systems, as in this compound, can lead to fluorescence. libretexts.org Investigating the fluorescence properties of this compound, if it is fluorescent, could provide insights into its excited-state behavior and potential applications. horiba.comuci.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11535918 |

| Compound Name | PubChem CID |

| This compound | 13010779 |

Spectroscopic and advanced analytical techniques play a crucial role in elucidating the structure, properties, and behavior of chemical compounds like this compound. These methods provide detailed information about the functional groups present, electronic transitions, crystal structure, and vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgupi.edu This technique is particularly useful for characterizing compounds with conjugated pi systems and heteroatoms with non-bonding electrons, as these features can undergo electronic excitations (e.g., π to π* and n to π* transitions) within the measurable range. libretexts.orguomustansiriyah.edu.iq The UV-Vis spectrum typically shows absorption bands at specific wavelengths (λmax), and the intensity of absorption is related to the probability of the electronic transition. libretexts.orgupi.edu The phthalazine core of this compound contains a conjugated system of double bonds and nitrogen atoms, which would lead to characteristic absorption bands in its UV-Vis spectrum. These bands provide information about the electronic structure and potential for electronic transitions within the molecule. While specific UV-Vis spectral data for this compound were not detailed in the search results, the general principles of UV-Vis spectroscopy confirm its relevance for studying the electronic properties of this aromatic heterocyclic compound. libretexts.orgupi.edu

X-ray Diffraction Analysis of this compound Crystal Structure

X-ray Diffraction (XRD) is a powerful technique used to determine the crystal structure of solid compounds. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, scientists can determine the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and molecular conformation. ensicaen.fr Single-crystal XRD provides the most detailed structural information. Studies on this compound hemihydrate have provided detailed crystallographic data. The molecular structure of this compound in its hemihydrate form is described as essentially planar, with a slight deviation from the mean plane of the phthalazine ring. iucr.orgnih.gov In the crystal structure, the molecules are linked by O—H···N hydrogen bonds involving the solvent water molecule and short N···Br contacts, forming a two-dimensional network. iucr.orgnih.gov

Here is a table summarizing key crystallographic data for this compound hemihydrate:

| Parameter | Value |

| Chemical Formula | C₈H₅BrN₂·0.5H₂O |

| Molecular Weight | 218.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | F d d 2 |

| Unit Cell a | 13.5000 (18) Å |

| Unit Cell b | 29.964 (5) Å |

| Unit Cell c | 7.5565 (5) Å |

| Unit Cell Volume | 3056.7 (7) ų |

| Z | 16 |

| Temperature | 113 K |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.074 |

| Flack parameter | -0.002 (10) |

This data provides precise details about how the this compound and water molecules are arranged in the solid state, including unit cell dimensions and refinement parameters indicating the quality of the structural model. iucr.orgnih.gov

Other Advanced Spectroscopic Methods (e.g., Raman, Fluorescence)

Besides IR and UV-Vis spectroscopy, other advanced spectroscopic techniques like Raman and Fluorescence spectroscopy can provide complementary information about this compound.

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, often complementing IR spectroscopy. horiba.comedmundoptics.co.uk While IR measures changes in dipole moment during vibration, Raman measures changes in polarizability. horiba.com Raman spectroscopy can be particularly useful for studying symmetric vibrations and can be applied to aqueous solutions, where IR can be challenging due to strong water absorption. horiba.com Resonance Raman spectroscopy, a variant where the excitation wavelength is close to an electronic absorption band, can enhance the signals of specific vibrational modes. edmundoptics.co.uk Although specific Raman data for this compound was not found in the immediate search, Raman spectroscopy could be used to investigate its vibrational modes and provide further insights into its structure and bonding. horiba.comedmundoptics.co.uk

Fluorescence spectroscopy involves exciting a molecule with light and then detecting the light emitted as the molecule relaxes from an excited electronic state to a lower energy state. horiba.comedinst.com This technique is highly sensitive and can provide information about the electronic structure, dynamics, and environment of fluorescent molecules. horiba.comuci.edu Fluorescence occurs when a molecule absorbs a photon, transitions to an excited singlet state, undergoes vibrational relaxation, and then emits a photon to return to the ground singlet state. horiba.com The emitted photon typically has lower energy (longer wavelength) than the absorbed photon. horiba.com While not all molecules are fluorescent, the presence of conjugated systems, as in this compound, can lead to fluorescence. libretexts.org Investigating the fluorescence properties of this compound, if it is fluorescent, could provide insights into its excited-state behavior and potential applications. horiba.comuci.edu

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on 5-Bromophthalazine

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. fishersci.ca It focuses on the electron density to determine the properties of a system. fishersci.ca For a molecule like this compound, DFT calculations could be employed to understand its ground state properties.

Electronic Structure and Charge Distribution

DFT calculations can provide detailed information about the electronic structure of a molecule, including the distribution of electron density and partial atomic charges. fishersci.ca Analyzing the charge distribution in this compound would involve calculating the partial charge on each atom, which can offer insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack. Methods like Mulliken population analysis or Bader charge analysis are commonly used for this purpose.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, describes the behavior of electrons in a molecule in terms of molecular orbitals that can extend over all atoms. Key molecular orbitals include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energies and shapes of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is typically associated with electron-donating ability, while the LUMO is related to electron-accepting ability. Analyzing the molecular orbitals of this compound would involve visualizing these orbitals and determining the contribution of different atoms to each orbital, which can help predict reactive sites.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems. By applying classical mechanical principles, MD simulations can explore the conformational space of a molecule and analyze its flexibility and dynamic properties. For this compound, MD simulations could be used to study its possible conformations in different environments (e.g., in vacuum, in a solvent) and to understand how the molecule's structure changes over time. This is particularly relevant for understanding how the molecule might interact with other molecules or biological targets, as molecular conformation can significantly affect binding and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that relate the chemical structure of compounds to their biological activity or other properties. QSAR models utilize molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties (derived from computational methods or experimental data). While no specific QSAR studies on this compound were found, QSAR could potentially be applied to a series of related phthalazine (B143731) derivatives to predict their properties based on their molecular structures. This approach is often used in drug discovery and environmental science to screen large libraries of compounds and prioritize those with desired characteristics.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, including DFT and FMO analysis, can be used to predict the reactivity and selectivity of chemical reactions involving a molecule like this compound. By studying the energies of transition states and reaction pathways, computational chemistry can help elucidate reaction mechanisms and predict which sites on the molecule are most likely to react and under what conditions. For instance, analyzing the FMOs can indicate the most likely sites for nucleophilic or electrophilic attack. Furthermore, computational methods can help predict the regioselectivity (which site on a molecule is preferentially reacted) and stereoselectivity (which stereoisomer is preferentially formed) of reactions.

Applications of 5 Bromophthalazine in Diverse Research Fields

Medicinal Chemistry Applications and Drug Discovery

The phthalazine (B143731) scaffold, including brominated derivatives like 5-Bromophthalazine, is a valuable motif in medicinal chemistry. a2bchem.com Compounds containing the phthalazine ring have been explored for a range of therapeutic applications. a2bchem.com The strategic placement of a bromine atom on the phthalazine core in this compound provides a reactive handle for further chemical transformations, making it a useful building block in the synthesis of more complex, pharmacologically active molecules. google.comgoogleapis.com

Development of Pharmacologically Active Derivatives

This compound serves as a precursor for synthesizing a variety of derivatives with potential pharmacological activities. The bromine atom can participate in various coupling reactions and substitutions, allowing for the introduction of different functional groups and moieties onto the phthalazine core. For instance, bromophthalazine derivatives have been used in palladium-catalyzed coupling reactions with aliphatic mercaptanes to synthesize 4-alkylsulfanylphthalazin-1(2H)-ones, a class of compounds with potential biological relevance. colab.ws The ability to readily modify the this compound structure facilitates the creation of diverse chemical libraries for screening in drug discovery programs.

Role as a Key Intermediate in Drug Synthesis

This compound is utilized as an intermediate in the synthetic routes towards various drug candidates and pharmacologically active compounds. amerigoscientific.com Its structure allows for specific functionalization steps crucial for building the final drug molecule. For example, this compound has been employed in synthesis procedures involving reactions like coupling with organometallic reagents, as seen in the preparation of certain compounds that inhibit phosphoinositide 3-kinase (PI3K), a target in cancer therapy. google.comgoogleapis.com The use of this compound as a starting material or intermediate streamlines the synthesis of complex molecular architectures relevant to drug development. thieme.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry to understand how modifications to a molecule's structure influence its biological activity. fiveable.me For this compound derivatives, SAR studies have been conducted, particularly in the context of enzyme inhibition. researchgate.net These studies, sometimes assisted by computational methods like molecular docking, aim to elucidate the mode of binding of these compounds to target enzymes and identify key structural features responsible for their inhibitory effects. researchgate.net By systematically altering substituents on the phthalazine core or at the bromine position, researchers can gain insights into the structural requirements for optimal activity. The planarity of the phthalazine ring system, as observed in the crystal structure of this compound hemihydrate, could be a factor influencing its interactions with biological targets. iucr.orgnih.gov

Materials Science Applications

Materials science is an interdisciplinary field focused on the discovery, design, and application of new materials. extrica.com Phthalazine derivatives, including potentially this compound, have shown promise in materials science applications. iucr.orglookchem.com

Development of Functional Materials

Functional materials are designed to possess specific properties that enable them to perform particular tasks. The search results suggest that 6-bromophthalazine (B49641) is used as a building block for functional metal complexes and other functional materials. lookchem.comsigmaaldrich.comambeed.com While this compound is a related compound, its specific role in the development of functional materials is not explicitly detailed in the provided snippets. However, the broader application of brominated phthalazines in this area indicates potential for this compound as well. Research in this field involves designing molecules with desired electronic, optical, or catalytic properties for applications in areas like electronics, energy, and biomedicine. extrica.comroutledge.comunizar-csic.es

Applications in Optical Properties Research

The optical properties of materials, such as their absorption and emission of light, are crucial for applications in various technologies, including optoelectronics and sensors. mdpi.comresearchgate.netoceanbestpractices.orgaps.orgcopernicus.org Phthalazine derivatives are of interest due to their optical properties. iucr.org While direct studies on the optical properties of this compound are not specifically highlighted, the general mention of phthalazines in this context, along with research on related organic compounds and conjugated polymers for their optical characteristics, suggests potential applications for this compound or its derivatives in optical properties research. mdpi.comresearchgate.net Factors like molecular structure, planarity, and the presence of heavy atoms like bromine can influence the optical behavior of these compounds. iucr.orgnih.gov

Catalysis and Ligand Design

Catalysis involves the use of substances to increase the rate of chemical reactions, and ligand design is crucial in creating catalysts with desired activity and selectivity. mdpi.com Phthalazine derivatives have been explored as ligands in catalysis, particularly in the context of water oxidation catalysts. researchgate.netrsc.orgdiva-portal.orgresearchgate.netumich.edu Specifically, 6-bromophthalazine has been used as a ligand in ruthenium complexes that exhibit high catalytic activity for water oxidation. researchgate.netrsc.orgdiva-portal.orgrsc.org These studies highlight the role of the ligand structure in influencing the performance of the catalyst, including factors like turnover frequency (TOF) and turnover number (TON). rsc.orgrsc.org The introduction of halogen groups, such as bromine, in ligands can impact the catalytic efficacy. researchgate.net While the searches primarily mention 6-bromophthalazine in this context, the related structure of this compound suggests its potential consideration in similar ligand design and catalysis research.

Table 2: Catalytic Performance of a Ruthenium Complex with 6-Bromophthalazine Ligand in Water Oxidation rsc.org

| Catalyst | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) | Conditions |

| Ru(bda)(6-bromophthalazine)2 | Ce(NH4)2(NO3)6 (CeIV) | 100,000 | High* | Aqueous solution (~2% CF3CH2OH) |

*Specific initial TOF values were not consistently provided for this catalyst in the snippets, but the activity was described as "excellent" and reaching "high turnover frequency (over 1000 s−1)" in related discussion of Ru(bda)L2 complexes. rsc.orgrsc.org

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not explicitly found for this compound in the provided snippets, but related compounds were mentioned. Searching PubChem directly is needed for confirmation. |

| 6-Bromophthalazin-1(4H)-one | 11535918 |

| 6-Bromophthalazine | 19064-74-5 |

| Hydrazine (B178648) | 9325 |

This compound, a halogenated derivative of the bicyclic aromatic heterocycle phthalazine, is a compound of interest in various scientific investigations. Its structure features a bromine atom positioned at the fifth carbon of the phthalazine ring. This compound is typically synthesized through the reaction of 3-bromobenzene-1,2-dicarbaldehyde with hydrazine. iucr.orgnih.govcymitquimica.com Phthalazine derivatives, including this compound, are recognized for their potential utility across diverse research fields, particularly in areas involving biological interactions and the development of novel materials. iucr.org

The unique structural characteristics imparted by the bromine substituent on the phthalazine core contribute to the compound's reactivity and potential applications in several domains of scientific inquiry.

Enzyme Inhibition Studies

Enzyme inhibition studies are fundamental to understanding biochemical processes and identifying potential drug targets. americanpeptidesociety.orgfiveable.mexenotech.com These investigations assess a compound's ability to modulate enzyme activity, which can have significant biological consequences. americanpeptidesociety.orgxenotech.com Inhibitors can exert their effects through various mechanisms, such as competing with the substrate for the active site or binding to an allosteric site. americanpeptidesociety.orgfiveable.me Research on phthalazine derivatives has included evaluations of their enzyme inhibitory capabilities. For example, a pyrrolo[2,1-a]phthalazine derivative, compound 8g, has demonstrated inhibitory activity against enzymes such as bCA-II, AChE, and BChE, with varying degrees of potency indicated by their IC50 values. researchgate.net These studies often utilize techniques like molecular docking and rely on Structure-Activity Relationship (SAR) analysis to understand the molecular basis of inhibition. researchgate.net

Table 1: Enzyme Inhibition Activity of Compound 8g (a Pyrrolo[2,1-a]phthalazine Derivative) researchgate.net

| Enzyme | IC50 (μM) |

| bCA-II | 8.69 ± 0.38 |

| AChE | 11.87 ± 0.19 |

| BChE | 26.01 ± 0.55 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in the rational design and optimization of bioactive molecules. fiveable.me For this compound derivatives, SAR investigations, particularly concerning enzyme inhibition, have been conducted. researchgate.net These studies aim to correlate structural features of the molecules with their observed biological activities. By synthesizing and evaluating a series of derivatives with systematic structural modifications, researchers can identify the key functional groups and spatial arrangements that are crucial for potent activity. researchgate.net Computational methods, such as molecular docking, are often integrated into SAR studies to provide insights into the binding interactions between the ligands and their target enzymes. researchgate.net The inherent planarity of the phthalazine ring system in compounds like this compound hemihydrate is a structural characteristic that may influence these interactions. iucr.orgnih.gov

Materials Science Applications

Materials science is a broad discipline concerned with the design, synthesis, characterization, and application of materials. extrica.com Phthalazine derivatives, including brominated forms, have found applications in this field. iucr.orglookchem.com

Development of Functional Materials

Functional materials are engineered to exhibit specific properties for targeted applications. The incorporation of phthalazine structures into materials can impart desirable characteristics. For instance, 6-bromophthalazine has been identified as a building block for the creation of functional metal complexes and other types of functional materials. lookchem.comsigmaaldrich.comambeed.com While the specific contributions of this compound to functional materials development are not explicitly detailed in the provided search results, the general utility of related brominated phthalazines in this area suggests its potential as a precursor or component in the design of materials with tailored properties. Research in this domain encompasses the development of materials for applications in electronics, energy conversion and storage, and biomedical devices. extrica.comroutledge.comunizar-csic.es

Applications in Optical Properties Research

The study of the optical properties of materials, including their interaction with light through absorption, emission, and transmission, is fundamental to the development of technologies such as optoelectronics, sensors, and displays. mdpi.comresearchgate.netoceanbestpractices.orgaps.orgcopernicus.org Phthalazine derivatives are known to possess interesting optical characteristics. iucr.org Although direct research specifically on the optical properties of this compound is not prominently featured in the provided information, the inclusion of phthalazines in discussions about optical properties and the broader research on organic compounds and conjugated polymers for optical applications indicates that this compound or its derivatives could be relevant in this area. mdpi.comresearchgate.net The molecular structure and the presence of a heavy atom like bromine can influence the electronic transitions and thus the optical behavior of the molecule. iucr.orgnih.gov

Catalysis and Ligand Design

Catalysis plays a crucial role in facilitating chemical transformations by lowering activation energies. The design of ligands is central to the development of efficient and selective catalysts. mdpi.com Phthalazine derivatives have been explored as ligands in various catalytic systems, notably in the field of water oxidation catalysis. researchgate.netrsc.orgdiva-portal.orgresearchgate.netumich.edu For example, ruthenium complexes incorporating 6-bromophthalazine as a ligand have demonstrated high catalytic activity for the oxidation of water. researchgate.netrsc.orgdiva-portal.orgrsc.org These studies highlight the importance of ligand design in tuning the catalytic performance, affecting parameters such as turnover frequency (TOF) and turnover number (TON). rsc.orgrsc.org The presence of halogen substituents on the phthalazine ligand has been shown to influence catalytic efficacy. researchgate.net While the available information primarily focuses on 6-bromophthalazine in this context, the structural similarity of this compound suggests its potential utility in similar ligand design efforts for catalysis research.

Table 2: Catalytic Performance of a Ruthenium Complex with 6-Bromophthalazine Ligand in Water Oxidation rsc.org

| Catalyst | Oxidant | Turnover Number (TON) | Turnover Frequency (TOF) | Conditions |

| Ru(bda)(6-bromophthalazine)2 | Ce(NH4)2(NO3)6 (CeIV) | 100,000 | High* | Aqueous solution (~2% CF3CH2OH) |

*Specific initial TOF values for this particular catalyst were not consistently provided across the snippets, but related Ru(bda)L2 complexes, including those with halogenated ligands, have been reported to achieve high turnover frequencies (over 1000 s⁻¹). rsc.orgrsc.org

Role as Ligands in Transition Metal Catalysis

Ligands are molecules or ions that bind to a central metal atom or ion to form a coordination complex. mdpi.comrsc.org In the context of transition metal catalysis, ligands play a crucial role in modifying the electronic and steric environment around the metal center. This modification can significantly influence the catalyst's reactivity, stability, and accessibility to the substrate. researchgate.netlibretexts.org Ligands can coordinate to the metal through coordinate covalent bonds, where the ligand donates a lone pair of electrons to the metal. mdpi.comrsc.org The nature of the ligand, including its denticity (number of donor atoms), electronic properties (e.g., electron-donating or electron-withdrawing), and steric bulk, all contribute to its effect on the transition metal catalyst. mdpi.comrsc.orgepo.org Transition metal complexes featuring various ligands are widely used as catalysts in numerous chemical transformations. libretexts.orgshell.com

Influence on Catalytic Activity and Selectivity

The choice of ligand in a transition metal catalyst can profoundly impact both the catalytic activity and selectivity of a reaction. nih.govcsic.esambeed.com

Activity: Ligands can influence the rate of a catalytic reaction by affecting the ease of substrate binding, activation, and product release. libretexts.org They can stabilize different oxidation states of the metal center and influence the energy barriers of key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. libretexts.org The electronic properties of ligands can alter the electron density on the metal, making it more or less reactive towards certain substrates. csic.es Steric bulk can affect the approach of the substrate to the metal center, influencing the reaction rate.

Selectivity: Ligands are critical in determining the selectivity of a catalytic reaction, directing the reaction towards the formation of a specific product among several possible alternatives. nih.govambeed.com This can include chemoselectivity (preferential reaction of one functional group over others), regioselectivity (preferential reaction at a specific site within a molecule), and stereoselectivity (preferential formation of a specific stereoisomer). csic.es The steric environment created by the ligands can favor the approach of the substrate in a particular orientation, leading to selective bond formation. csic.es Electronic effects of ligands can also steer the reaction pathway to favor a specific transition state, thus controlling selectivity. ambeed.com

While these general principles highlight the importance of ligands in transition metal catalysis, specific data illustrating how this compound as a ligand influences these factors in particular catalytic reactions is not available in the gathered search results.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Methodological Advancements

Advancements in the synthesis of 5-bromophthalazine and its derivatives are crucial for facilitating broader research and potential applications. Traditional methods for synthesizing phthalazine (B143731) cores and their halogenated forms exist, often involving cyclization and subsequent halogenation steps researchgate.netresearchgate.net. For instance, the synthesis of 4-bromophthalazin-1(2H)-ones can involve the direct bromination of the phthalazinone core researchgate.netresearchgate.net. Palladium-catalyzed coupling reactions have also been employed in the synthesis of substituted phthalazine derivatives researchgate.net.

Emerging research avenues in synthetic methodology include the development of more efficient, regioselective, and potentially one-pot procedures. While specific novel strategies solely for this compound are not extensively detailed in the immediate search results, related research on phthalazine synthesis indicates a move towards methods like palladium-catalyzed amination of bromophthalazinones and multi-component reactions researchgate.netresearchgate.net. The synthesis of 1-bromophthalazine (B1282270) has also been reported acs.orgcdnsciencepub.com. Future work could adapt and optimize these newer techniques specifically for the regioselective synthesis of this compound, potentially reducing the number of steps and improving yields. The use of different brominating agents and reaction conditions could also be explored to enhance selectivity and efficiency.

Research into related compounds, such as 6-bromophthalazine-l(2H)-one, has involved reactions like the cyclization of 5-bromo-3-hydroxyisoindoline-l-one with hydrazine (B178648) hydrate (B1144303) google.com. Such approaches might offer alternative starting points or methodologies applicable to the synthesis of this compound itself.

Expanded Exploration of Biological Targets and Therapeutic Potential

The phthalazine scaffold is present in various pharmacologically active compounds exhibiting diverse biological properties, including antimicrobial, antifungal, antidepressant, and antihistaminic activities researchgate.net. Amino- and amidophthalazine derivatives have been investigated as inhibitors of PGE2 production and as antagonists of the human A3 adenosine (B11128) receptor researchgate.net. Some derivatives are known to inhibit phosphodiesterases like PDE-5 and PDE-10, suggesting potential in treating chronic pain and neurodegenerative or psychiatric disorders researchgate.net. Anti-inflammatory and anticancer properties have also been observed in some aminophthalazine derivatives, particularly as p38 MAP kinase and Aurora-A kinase inhibitors researchgate.net.